molecular formula C4H7N3O2 B164783 4-Azidobutyric acid CAS No. 54447-68-6

4-Azidobutyric acid

Cat. No. B164783
CAS RN: 54447-68-6
M. Wt: 129.12 g/mol
InChI Key: WAGMYTXJRVPMGW-UHFFFAOYSA-N
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Description

4-Azidobutyric acid is a chemical compound with the molecular formula C4H7N3O2 and a molecular weight of 129.12 . It is also known by its IUPAC name, 4-azidobutanoic acid .


Molecular Structure Analysis

The InChI code for 4-Azidobutyric acid is 1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9) . Its canonical SMILES structure is C(CC(=O)O)CN=[N+]=[N-] . These structures indicate the presence of an azide group (N3) and a carboxylic acid group (COOH) in the molecule .


Physical And Chemical Properties Analysis

4-Azidobutyric acid has a molecular weight of 129.12 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . Its XLogP3-AA value is 1, indicating its partition coefficient between octanol and water . It has a topological polar surface area of 51.7 Ų .

Scientific Research Applications

  • Propellant in Airbags

    • Application: Azides are used as a propellant in airbags . Sodium azide decomposes on heating to give nitrogen gas, which is used to quickly expand the airbag .
    • Method: The azide is incorporated into the airbag system and is triggered to decompose in the event of a collision .
    • Results: The rapid expansion of the airbag can help to protect the vehicle’s occupants from injury .
  • Click Chemistry

    • Application: Azides can be used in click chemistry, a type of chemical synthesis .
    • Method: The azide group reacts with an alkyne group to form a stable triazole ring, a reaction that is often catalyzed by copper .
    • Results: This reaction is very reliable and selective, making it useful for synthesizing complex molecules .
  • Bioconjugation

    • Application: Azides can be used in bioconjugation, where two biomolecules are chemically joined together .
    • Method: The azide group can react with a variety of functional groups, allowing it to be used to link biomolecules together .
    • Results: This can be used to create complex biomolecules with multiple functional groups .
  • Nucleophilic Substitution Reactions

    • Application: Azides can be used as nucleophiles in S N 2 reactions .
    • Method: The azide ion can displace a leaving group from a molecule, resulting in the formation of a new C-N bond .
    • Results: This can be used to synthesize a wide variety of organic azides .
  • Synthesis of Branched and/or Cyclic Peptides

    • Application: As a protecting group, the azide moiety is atom-efficient, easy to install and can be reduced in the presence of many other protecting groups, making it ideal for the synthesis of branched and/or cyclic peptides .
    • Method: α-Azido acids are less bulky than urethane-protected counterparts and react more effectively in coupling reactions of difficult-to-form peptide and ester bonds .
    • Results: This leads to the efficient synthesis of complex peptide structures .
  • Preservative, Mutagen, Biocide, and Assay Reagent

    • Application: Sodium azide is used as a preservative, mutagen, biocide, and assay reagent .
    • Method: The specific method of application depends on the specific use case .
    • Results: Sodium azide can inhibit the growth of unwanted organisms, induce mutations, or react in specific ways to allow for the detection or measurement of certain substances .
  • Nucleophilic Substitution Reactions

    • Application: Azides can be used as nucleophiles in S N 2 reactions .
    • Method: The azide ion can displace a leaving group from a molecule, resulting in the formation of a new C-N bond .
    • Results: This can be used to synthesize a wide variety of organic azides .
  • Epoxide Opening and Conjugate Addition

    • Application: Azides can be used for the opening of epoxides and conjugate addition on alpha,beta unsaturated ketones .
    • Method: The azide ion acts as a nucleophile in these reactions .
    • Results: This allows for the synthesis of a variety of complex organic compounds .
  • Synthesis of Azido Modified RNA

    • Application: Azides are used for site-specific labeling and functionalization of RNA to probe its biology .
    • Method: The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to the inherent reactivity of P (III) species with azides according to the Staudinger reaction .
    • Results: Despite the challenges, this method allows for the study of RNA biology .
  • Production of Pesticides and Herbicides

    • Application: Azides are used for the production of pesticides and herbicides .
    • Method: The specific method of application depends on the specific use case .
    • Results: These azide-based products can help control pests and unwanted vegetation .
  • Preservative in Aqueous Diagnostic Reagents

    • Application: Azides are used as a chemical preservative in aqueous diagnostic reagents .
    • Method: The azide is added to the reagents to prevent the growth of unwanted organisms .
    • Results: This helps to maintain the integrity and reliability of the reagents .
  • Preservative in Biological Fluids

    • Application: Azides are used as a chemical preservative in biological fluids .
    • Method: The azide is added to the fluids to prevent the growth of unwanted organisms .
    • Results: This helps to maintain the integrity and reliability of the fluids .

Safety And Hazards

4-Azidobutyric acid is classified as a dangerous substance. It has hazard statements H226, H241, H302, H315, H317, H319, H335 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-azidobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGMYTXJRVPMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472997
Record name 4-azidobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidobutyric acid

CAS RN

54447-68-6
Record name 4-azidobutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 4-azidobutyrate (8.06 g, 51.3 mmol) and KOH (14.4 g, 0.256 mol) were dissolved into a mixture of 100 ml of water and 120 ml of MeOH. The solution was stirred at 0° C. for 2 hrs and then MeOH was removed in vacuo. The aqueous layer was extracted by CHCl3 (50 ml), acidified to pH=1 by 2N aqueous HCl and extracted by Et2O (2×100 ml). The organic layers were combined, washed with water (100 ml) and dried over Na2SO4. After filtration and evaporation of solvent, 4-azidobutyric acid (5.30 g, 80%) was obtained as a colorless oil.
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100 mL
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120 mL
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Synthesis routes and methods II

Procedure details

Methyl 4-azidobutanoate was suspended in 1N NaOH (1.2 eq) and the minimum of MeOH was added to make the reaction mixture homogenous. After 1 h at RT temperature, MeOH was removed in vacuo. The aqueous solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
A Späth, EM Rummel, B König - Molbank, 2010 - mdpi.com
… The lariat ether was prepared by dipolar azide-alkyne (Huisgen) cycloaddition at the side chain of the propargyl-substituted crown ether (1) with 4-azidobutyric acid (2). …
Number of citations: 10 www.mdpi.com
R Gong, Y Song, Z Guo, M Li, Y Jiang… - Supramolecular …, 2013 - Taylor & Francis
… 4-Azidobutyric acid (1.29 g, 0.01 mol) was dissolved in 35 mL of dry CH 2 Cl 2 at 0C. HOBt (… 4-Azidobutyric acid was chosen as the anchor to introduce the azide group to the N-terminal …
Number of citations: 19 www.tandfonline.com
TE Ballard, JJ Richards, A Aquino… - The Journal of …, 2009 - ACS Publications
… Scaffold 3 was quickly accessed from the known (23) 4-azidobutyric acid 2 by formation of the acid chloride followed by diazomethane homologation and quenching with concentrated …
Number of citations: 63 pubs.acs.org
AH El‐Sagheer, T Brown - Current protocols in nucleic acid …, 2008 - Wiley Online Library
… The particular azide used in this study, 4-azidobutyric acid N-hydroxysuccinimidyl ester S.8 can be made in gram quantities in a few days, is stable to storage for >1 year at –20C, and …
Y Huang, L Wang, Z Cheng, B Yang, J Yu… - Journal of Controlled …, 2021 - Elsevier
… Then, amid of the condensing agent N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), compound 3 reacts with commercially available 4-azidobutyric acid to form an azide …
Number of citations: 12 www.sciencedirect.com
PB Tsitovich, A Pushechnikov, JM French… - …, 2010 - Wiley Online Library
… Compound 16 was synthesized by acylation of spermine with 4-azidobutyric acid. Structures 6–14 are known to bind to the bacterial rRNA A-site,10 and most have been studied as AAC…
R Kumar, A El-Sagheer, J Tumpane… - Journal of the …, 2007 - ACS Publications
… Azide-ODN-2 was prepared (Scheme 1) by labeling 3‘-amino-modified ODN-1 with 4-azidobutyric acid NHS ester 2 in bicarbonate buffer at pH 8.75. The resultant 3‘-azide-labeled …
Number of citations: 319 pubs.acs.org
A Brodzka, D Koszelewski, M Cwiklak… - Tetrahedron …, 2013 - Elsevier
A new chemoenzymatic method for the synthesis of enantiomerically pure 3-phenyl-γ-aminobutyric acid 1 and 4-phenyl-pyrrolid-2-one 9 based on the enzymatic kinetic resolution of 3-…
Number of citations: 20 www.sciencedirect.com
L Cui, C Xiong, M Zhou, S Shi, DSL Chow… - Bioconjugate …, 2018 - ACS Publications
… evaporator to afford 2.11 g of 4-azidobutyric acid. N-hydroxyl succinimide (1.65 g, 14.3 mmol) was added into methylene chloride (100 mL), followed by 4-azidobutyric acid (1.68 g, 13 …
Number of citations: 29 pubs.acs.org
AH El-Sagheer, T Brown - Chemical Society Reviews, 2010 - pubs.rsc.org
… phosphoramidites 26c and 27c during solid-phase synthesis followed by post-synthetic derivatisation of the amines in aqueous buffer with the NHS-ester of 4-azidobutyric acid …
Number of citations: 844 pubs.rsc.org

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